(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
Overview
Description
®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a piperidine ring substituted with a tert-butyl group, a methyl group, and two ester functionalities, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or keto acids.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.
Esterification: The carboxyl groups are esterified using alcohols in the presence of acid catalysts to form the ester functionalities.
Industrial Production Methods
In an industrial setting, the production of ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound through optimized reaction conditions, including temperature control, solvent selection, and catalyst usage.
Chemical Reactions Analysis
Types of Reactions
®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Chemistry
In chemistry, ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is used as a building block for the synthesis of chiral ligands and catalysts. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine
In medicinal chemistry, ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceuticals targeting various diseases, including neurological disorders and cancer.
Industry
The compound is utilized in the production of specialty chemicals and advanced materials. Its versatility in chemical transformations makes it a valuable intermediate in industrial processes.
Mechanism of Action
The mechanism of action of ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of ®-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate lies in its chiral nature and specific substitution pattern. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLFGKYCFXSEA-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC[C@@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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